2-Amino-5-bromopyrimidine-4-carbonitrile
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Overview
Description
2-Amino-5-bromopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a nitrile group at the 4-position
Preparation Methods
The synthesis of 2-Amino-5-bromopyrimidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromopyrimidine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
2-Amino-5-bromopyrimidine-4-carbonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with sodium borohydride can remove the nitrile group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common reagents and conditions for these reactions include palladium catalysts, organometallic reagents, and various solvents like tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and dyes, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which 2-Amino-5-bromopyrimidine-4-carbonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors. The exact pathways involved can vary based on the specific application and target molecule.
Comparison with Similar Compounds
2-Amino-5-bromopyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
2-Amino-5-bromopyrimidine: Lacks the nitrile group, which may result in different reactivity and applications.
2-Amino-4,5-dibromopyrimidine:
2-Amino-5-chloropyrimidine-4-carbonitrile: Substitution of bromine with chlorine can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
2-amino-5-bromopyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-2-9-5(8)10-4(3)1-7/h2H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULZCJVHQOUNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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